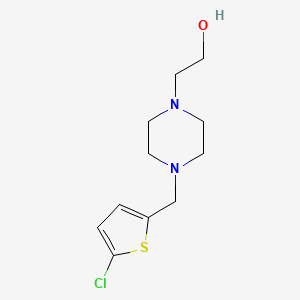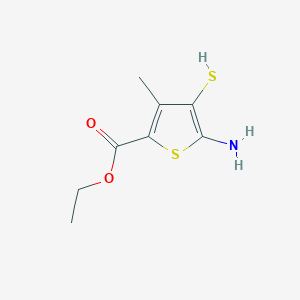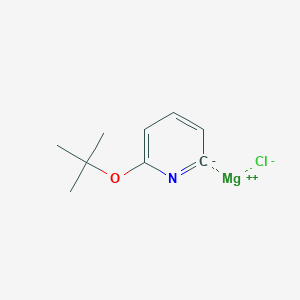
(6-t-Butoxypyridin-2-yl)magnesium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-tert-butoxypyridin-2-yl)magnesium chloride, 0.25 M in tetrahydrofuran (THF), is a specialized organomagnesium compound. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a pyridine ring substituted with a tert-butoxy group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-tert-butoxypyridin-2-yl)magnesium chloride typically involves the reaction of 6-tert-butoxypyridine with magnesium in the presence of an alkyl halide, such as methyl chloride, in an anhydrous environment. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the Grignard reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the exclusion of moisture and oxygen to prevent the decomposition of the Grignard reagent. The product is then purified and standardized to a concentration of 0.25 M in THF.
Chemical Reactions Analysis
Types of Reactions
(6-tert-butoxypyridin-2-yl)magnesium chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Participates in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, ketones, and halides. The reactions are typically carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The major products formed from these reactions are alcohols, substituted pyridines, and coupled organic molecules.
Scientific Research Applications
Chemistry
In chemistry, (6-tert-butoxypyridin-2-yl)magnesium chloride is used in the synthesis of complex organic molecules. It is particularly valuable in the formation of carbon-carbon bonds, which is a fundamental step in the construction of various organic frameworks.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compound is used in the synthesis of intermediates for pharmaceuticals. It aids in the creation of molecules that can be further modified to produce active pharmaceutical ingredients.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and materials. Its ability to form carbon-carbon bonds makes it a crucial reagent in the synthesis of polymers, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (6-tert-butoxypyridin-2-yl)magnesium chloride involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The tert-butoxy group at the 6-position of the pyridine ring provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
Methylmagnesium chloride: Another Grignard reagent used for similar purposes but lacks the steric hindrance provided by the tert-butoxy group.
Phenylmagnesium bromide: Used in similar nucleophilic addition reactions but has different reactivity due to the phenyl group.
Uniqueness
The presence of the tert-butoxy group in (6-tert-butoxypyridin-2-yl)magnesium chloride makes it unique compared to other Grignard reagents. This group provides steric hindrance, which can enhance the selectivity of the compound in certain reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C9H12ClMgNO |
|---|---|
Molecular Weight |
209.95 g/mol |
IUPAC Name |
magnesium;6-[(2-methylpropan-2-yl)oxy]-2H-pyridin-2-ide;chloride |
InChI |
InChI=1S/C9H12NO.ClH.Mg/c1-9(2,3)11-8-6-4-5-7-10-8;;/h4-6H,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
QBWFUTUYUQVBIF-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC1=CC=C[C-]=N1.[Mg+2].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


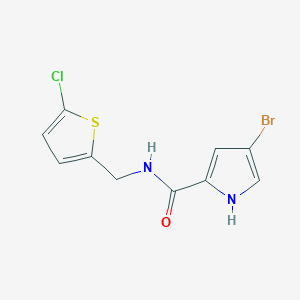

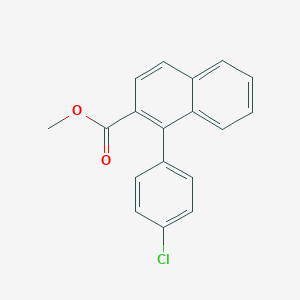
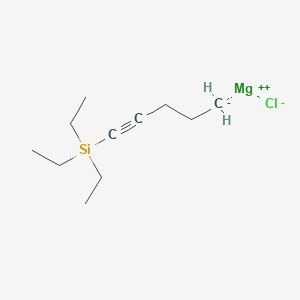
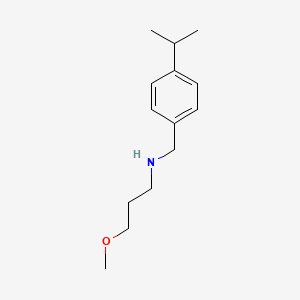
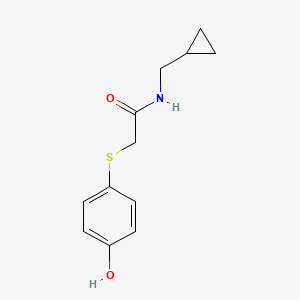
![4-[(1,5-dimethyl-4-nitropyrazol-3-yl)diazenyl]-N,N-diethylaniline](/img/structure/B14902070.png)
![(Z)-but-2-enedioic acid;7-[3-[4-[[1-(2-propoxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B14902083.png)
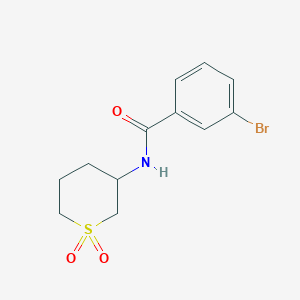
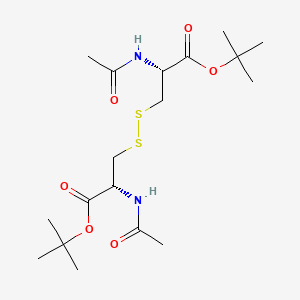
![1-(3-Cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-cyclopropylurea](/img/structure/B14902091.png)
![[1,2,4]Triazolo[1,5-a]pyridine-7-thiol](/img/structure/B14902096.png)
